2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one
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Overview
Description
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyrimidin-4-one core and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,4-d]pyrimidin-4-one core, followed by the attachment of the sugar moiety. Common reagents used in these reactions include various amines, thiols, and sugar derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purine-6,8-dione
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-6-deoxy-α-L-mannopyranosyl-(1->6)-β-D-glucopyranoside
Uniqueness
What sets 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one apart from similar compounds is its unique thieno[3,4-d]pyrimidin-4-one core combined with the sugar moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O5S |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O5S/c12-11-13-5-3(10(18)14-11)2-20-9(5)8-7(17)6(16)4(1-15)19-8/h2,4,6-8,15-17H,1H2,(H3,12,13,14,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
QSDNXCAUOGNHNI-XVFCMESISA-N |
Isomeric SMILES |
C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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